molecular formula C13H20ClNO B1394988 3-(3,4-Dimethylphenoxy)piperidine hydrochloride CAS No. 1220033-76-0

3-(3,4-Dimethylphenoxy)piperidine hydrochloride

Cat. No. B1394988
CAS RN: 1220033-76-0
M. Wt: 241.76 g/mol
InChI Key: GXCVHUYQTNDGLP-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It has a molecular weight of 241.76 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-(3,4-Dimethylphenoxy)piperidine hydrochloride” is 1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Opioid Receptor Antagonists in Gastrointestinal Disorders

Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class related to 3-(3,4-Dimethylphenoxy)piperidine, indicates their effectiveness as opioid antagonists. These compounds, particularly compound 3 (LY246736), have shown promising results for treating gastrointestinal motility disorders due to their selective distribution to peripheral receptors (Zimmerman et al., 1994).

Molecular Geometry and Intermolecular Interactions

A study on aminoalkanol derivatives, closely related to 3-(3,4-Dimethylphenoxy)piperidine, explored the impact of methyl substituent and N-oxide formation on molecular geometry. This research is significant in the context of anticonvulsant drug development (Żesławska et al., 2020).

Conformational Analysis of Opioid Receptor Antagonists

Further research into the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been conducted to understand better their role as mu-opioid receptor antagonists. This research has implications for the development of opioid antagonists with specific properties (Le Bourdonnec et al., 2006).

Synthesis of Cis-3,4-Disubstituted Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines, including compounds structurally similar to 3-(3,4-Dimethylphenoxy)piperidine, has been studied. This synthesis approach offers valuable templates in medicinal chemistry, particularly for 3,4-disubstituted 5,5-dimethylpiperidines (Mollet et al., 2011).

Antimicrobial Activities

Research into the synthesis and antimicrobial activities of various piperidin-1-yl derivatives, akin to 3-(3,4-Dimethylphenoxy)piperidine, has revealed their potential as antimicrobial agents. This study highlights the importance of these compounds in addressing microbial resistance (Ovonramwen et al., 2019).

Antioxidant and Anti-Inflammatory Properties

The antioxidant and anti-inflammatory activities of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, a compound similar to 3-(3,4-Dimethylphenoxy)piperidine, have been investigated. This research suggests potential therapeutic applications in inflammation-related disorders (Tharini & Sangeetha, 2015).

Histamine H3 Antagonists for Cognitive Disorders

The development of histamine H3 antagonists, including structures related to 3-(3,4-Dimethylphenoxy)piperidine, has been explored for treating cognitive disorders and Alzheimer's disease. These antagonists influence neurotransmitter release, affecting cognitive processes and attention (Brioni et al., 2011).

properties

IUPAC Name

3-(3,4-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCVHUYQTNDGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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